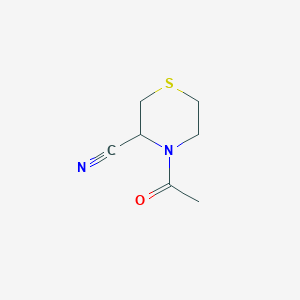
4-Acetylthiomorpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular weight of 4-Acetylthiomorpholine-3-carbonitrile is 170.24 . The InChI code for this compound is 1S/C7H10N2OS/c1-6(10)9-2-3-11-5-7(9)4-8/h7H,2-3,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Acetylthiomorpholine-3-carbonitrile is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用
Synthesis of Derivatives and Structural Studies
4-Acetylthiomorpholine-3-carbonitrile is used in the synthesis of various chemical compounds. For instance, it's a precursor in the facile synthesis of tetrahydropyrimido quinoline derivatives, showcasing diverse reactivity towards different reagents like dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, and others. Some derivatives exhibit antimicrobial activity, indicating their potential in pharmaceutical applications (Elkholy & Morsy, 2006).
Corrosion Inhibition
Quinoline derivatives, including those related to 4-Acetylthiomorpholine-3-carbonitrile, have been computationally studied for their corrosion inhibition properties. These derivatives show promising results in protecting iron surfaces from corrosion, which is vital in industrial applications to prolong the life of metal components (Erdoğan et al., 2017).
Cancer Research
Compounds related to 4-Acetylthiomorpholine-3-carbonitrile, like 3-Thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (S1), have been used in cancer research. These compounds act as potent, dual inhibitors of proteins involved in cancer cell survival, such as B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1). Structure-based design and structure-activity relationship studies of these compounds provide insights into developing new anticancer therapies (Zhang et al., 2011).
Optoelectronic and Nonlinear Properties
The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives have been explored through density functional theory (DFT). These studies are crucial for understanding and developing materials with specific electronic and optical properties, potentially useful in electronics and photonics (Irfan et al., 2020).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-acetylthiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-6(10)9-2-3-11-5-7(9)4-8/h7H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDWVBZVZROJIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCSCC1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylthiomorpholine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


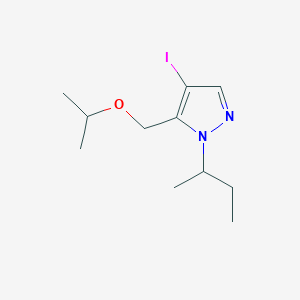
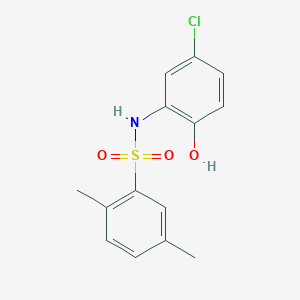
![5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2380795.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)
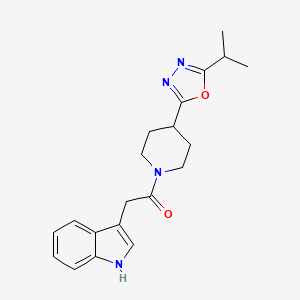

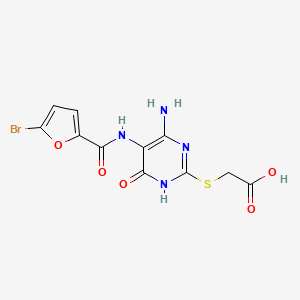

![2-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2380807.png)
![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)
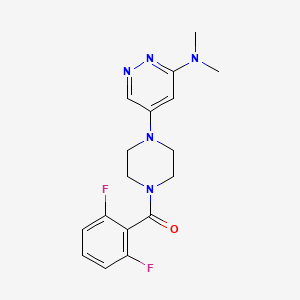
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)